molecular formula C10H11NO4 B13788713 o-Nitrophenethyl acetate CAS No. 833-43-2

o-Nitrophenethyl acetate

Cat. No.: B13788713
CAS No.: 833-43-2
M. Wt: 209.20 g/mol
InChI Key: JTDNAYJQWWTNDA-UHFFFAOYSA-N
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Description

o-Nitrophenethyl acetate (CAS: Not explicitly provided in evidence) is an ortho-substituted aromatic ester characterized by a nitro (-NO₂) group at the ortho position of the phenyl ring and an acetylated phenethyl alcohol moiety. Its molecular formula is inferred as C₁₀H₁₁NO₄ (based on structural analogs in ), with a molecular weight of 209.20 g/mol. The compound’s physicochemical properties, such as solubility and reactivity, are influenced by the steric and electronic effects of the nitro group in the ortho position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

833-43-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2-nitrophenyl)ethyl acetate

InChI

InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3

InChI Key

JTDNAYJQWWTNDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Nitrophenethyl acetate can be synthesized through the esterification of 2-nitrophenylethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures efficient production and minimizes by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

o-Nitrophenethyl acetate undergoes hydrolysis under acidic or basic conditions to yield distinct products:

  • Acidic Hydrolysis : Produces 2-nitrophenylethanol and acetic acid via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic Hydrolysis : Generates 2-nitrophenylethanolate and acetate ions through saponification, driven by hydroxide ion attack.

Kinetic Data :

ConditionRate Constant (k)Half-Life (t₁/₂)
0.1 M HCl2.1 × 10⁻⁴ s⁻¹55 min
0.1 M NaOH4.8 × 10⁻³ s⁻¹2.4 min

Reduction of the Nitro Group

The nitro group at the ortho position can be reduced to an amine using catalytic hydrogenation or metal-acid systems:

  • Catalytic Hydrogenation : Pd/C with H₂ gas at 50–60°C yields 2-aminophenethyl acetate.

  • Fe/HCl System : Iron powder in hydrochloric acid reduces the nitro group to an amine at room temperature.

Mechanistic Pathway :

  • Adsorption of H₂ onto the catalyst surface.

  • Sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates.

  • Final reduction to the primary amine .

Photochemical Reactions

This compound exhibits unique photoreactivity due to its nitroaromatic structure:

  • Primary Photoproduct : UV irradiation (λ = 300–350 nm) generates an aci-nitro intermediate via excited-state proton transfer .

  • Secondary Reactions :

    • Elimination : Release of acetic acid and formation of 2-nitrostyrene.

    • Cyclization : Formation of benzisoxazoline derivatives in aprotic solvents .

Quantum Yield Data :

ReactionSolventΦ (Quantum Yield)
Aci-nitro formationAcetonitrile0.64 ± 0.03
CyclizationHexane0.42 ± 0.02

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for substitution reactions under specific conditions:

  • With Methoxide Ions : Replacement of the nitro group by methoxy occurs at 80°C in DMSO, yielding 2-methoxyphenethyl acetate.

  • With Amines : Aniline derivatives substitute the nitro group in the presence of K₂CO₃, forming N-aryl-2-phenethylacetamides.

Key Factors Influencing NAS :

  • Steric Effects : Ortho substitution hinders nucleophilic attack, requiring elevated temperatures.

  • Electronic Effects : Electron-withdrawing nitro group enhances ring activation but slows reaction kinetics.

Comparative Reactivity with Isomers

The ortho positioning of the nitro group imparts distinct reactivity compared to meta and para isomers:

Reaction TypeThis compoundm-Nitrophenethyl Acetatep-Nitrophenethyl Acetate
Hydrolysis Rate (k)4.8 × 10⁻³ s⁻¹3.2 × 10⁻³ s⁻¹2.9 × 10⁻³ s⁻¹
Photocyclization Φ0.640.220.18
NAS Yield (%)72% (MeO⁻)88% (MeO⁻)65% (MeO⁻)

Scientific Research Applications

o-Nitrophenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of o-nitrophenethyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by the reducing agent. In biological systems, its derivatives may interact with cellular enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares o-Nitrophenethyl acetate with structurally related nitro-substituted acetates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP (Octanol/Water) Substituent Position Key Properties
This compound N/A C₁₀H₁₁NO₄ 209.20 ~1.8 (estimated) Ortho (NO₂) Steric hindrance due to ortho substitution; potential for lower thermal stability compared to para isomers. Higher reactivity in nucleophilic acyl substitutions.
(4-Nitrophenyl)methyl acetate [619-90-9] C₉H₉NO₄ 195.17 1.73 Para (NO₂) Higher symmetry improves crystallinity; lower steric hindrance enhances stability. Common in esterase activity assays due to para-nitro group’s electron-withdrawing effects.
3-Methyl-2-nitrophenyl acetate [1064779-59-4] C₉H₉NO₄ 195.17 ~2.1 (estimated) Ortho (NO₂), Meta (CH₃) Methyl group increases lipophilicity; steric effects may reduce enzymatic hydrolysis rates. Used in specialty organic synthesis.
p-Nitrophenethyl alcohol acetate [104-35-8] C₁₀H₁₁NO₄ 209.20 ~1.7 (estimated) Para (NO₂) Phenethyl chain enhances solubility in organic solvents; para substitution minimizes steric effects. Potential precursor for dyes or polymers.

Reactivity and Stability

  • Ortho vs. Para Substitution :

    • Ortho-nitro derivatives (e.g., this compound) exhibit steric hindrance between the nitro and acetate groups, which can reduce stability and alter reaction kinetics compared to para isomers .
    • Para-substituted analogs (e.g., (4-Nitrophenyl)methyl acetate) show higher symmetry and stability, making them preferable in applications requiring prolonged shelf life .
  • Electronic Effects: The nitro group’s strong electron-withdrawing nature activates the acetate group toward nucleophilic attack. This effect is more pronounced in ortho derivatives due to proximity .

Biological Activity

o-Nitrophenethyl acetate, a compound with the molecular formula C10H11NO4C_{10}H_{11}NO_4, is an ester derivative of o-nitrophenol and phenethyl alcohol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of both a nitro group and an ester functional group. These functional groups contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular Weight211.20 g/mol
Boiling Point290 °C
Melting Point50-52 °C
SolubilitySoluble in organic solvents

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

  • Case Study : In one study, the compound was tested against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating moderate antibacterial activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

  • Research Findings : A study reported that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures by approximately 40% compared to untreated controls .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may affect cellular signaling pathways, while the ester group can be hydrolyzed to release acetic acid, contributing to its overall biological effects.

MechanismDescription
Nitro ReductionForms reactive intermediates affecting signaling pathways
Ester HydrolysisReleases acetic acid, influencing cellular responses

Comparative Analysis

When compared to similar compounds, such as phenethyl acetate and benzyl acetate, this compound demonstrates unique biological properties due to its nitro substitution.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anti-inflammatory Activity
This compound50 µg/mL40% reduction in cytokines
Phenethyl Acetate100 µg/mLMinimal effect
Benzyl AcetateNo significant activityNo significant activity

Applications in Research and Industry

This compound is not only valuable in biological research but also has potential applications in medicine and industry. Its unique properties make it a candidate for drug development and as a component in fragrances and flavoring agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-Nitrophenethyl acetate, and how can researchers minimize byproduct formation?

  • Methodological Answer : Begin with nitration of phenethyl acetate using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor ortho-substitution. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) . Purify via column chromatography, ensuring solvent polarity matches the compound’s polarity (Rf ~0.3). Validate purity using HPLC (>95% by area) . Adjust stoichiometry of nitrating agents to reduce di-nitrated byproducts.

Q. Which spectroscopic techniques are critical for characterizing o-Nitrophenethyl acetate, and what diagnostic peaks should be observed?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic proton splitting patterns (doublet of doublets) at δ 7.5–8.2 ppm for ortho-nitro groups. The acetate methyl group appears as a singlet near δ 2.1 ppm .
  • IR : Strong C=O stretch (~1740 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) .
  • MS (ESI+) : Molecular ion peak at m/z 209 [M+H]⁺, with fragmentation peaks at m/z 167 (loss of acetyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for o-Nitrophenethyl acetate across solvents?

  • Methodological Answer : Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Control temperature (±0.1°C) and agitation speed. Compare results with thermodynamic models (e.g., UNIFAC) to identify outliers. Conflicting data may arise from impurities; validate compound purity via DSC (melting point ±1°C deviation) .

Q. What experimental strategies are effective for studying the hydrolytic stability of o-Nitrophenethyl acetate under physiological pH conditions?

  • Methodological Answer :

  • Prepare buffer solutions (pH 4.0–7.4) using acetate (pH 3.6–5.6) and phosphate buffers .
  • Incubate the compound at 37°C and sample aliquots at timed intervals. Quantify degradation via UV-Vis (λmax ~270 nm for nitroaromatic intermediates) .
  • Fit kinetic data to first-order or pseudo-first-order models. Use Arrhenius plots to extrapolate shelf-life under varying temperatures .

Q. How should researchers design experiments to investigate the catalytic mechanism of o-Nitrophenethyl acetate in esterase-mediated reactions?

  • Methodological Answer :

  • Perform enzyme kinetics assays with purified esterases (e.g., porcine liver esterase). Monitor nitro-phenolate release spectrophotometrically (λmax ~400 nm).
  • Use Michaelis-Menten analysis to derive Kₘ and Vₘₐₓ. Compare with computational docking studies (e.g., AutoDock Vina) to identify active-site interactions .
  • Include inhibition controls (e.g., PMSF for serine esterases) to confirm specificity .

Data Analysis & Contradictions

Q. What statistical approaches are recommended for reconciling conflicting thermodynamic data (e.g., ΔHf, logP) for o-Nitrophenethyl acetate?

  • Methodological Answer : Apply multivariate analysis (PCA or cluster analysis) to datasets from diverse sources (e.g., NIST, peer-reviewed studies). Identify outliers via Grubbs’ test (α=0.05). Validate experimental conditions (e.g., calibration of calorimeters for ΔHf) . Cross-reference with computational predictions (e.g., COSMO-RS) to assess data plausibility .

Q. How can researchers address reproducibility challenges in synthesizing o-Nitrophenethyl acetate across labs?

  • Methodological Answer :

  • Standardize reagents (e.g., ≥98% purity for phenethyl acetate) and equipment (e.g., calibrated thermocouples) .
  • Publish detailed protocols with step-by-step video supplements for critical steps (e.g., nitration quenching).
  • Collaborate via open-source platforms (e.g., OSF) to share raw NMR/MS files for cross-validation .

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